
Frentizole
概要
説明
準備方法
フレンチゾールは、様々な合成経路で合成することができます。 一般的な方法の一つには、6-メトキシ-1,3-ベンゾチアゾール-2-アミンとフェニルイソシアネートを反応させて目的の生成物を得る方法があります . この反応は通常、ジクロロメタンなどの有機溶媒中で、数時間還流条件下で行われます。 工業的な生産方法では、同様の合成経路が採用される場合もありますが、連続フロー反応器や自動システムの使用など、大規模生産に最適化されています。これにより、一貫性と効率が確保されます .
化学反応解析
フレンチゾールは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: フレンチゾールは酸化されて、様々な酸化された誘導体を形成することができます。これらは、異なる生物活性を示す可能性があります。
還元: 還元反応は、フレンチゾール分子の官能基を修飾するために使用することができ、その活性を変化させる可能性があります。
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化またはケトン誘導体が生成される場合があり、置換反応によって、様々な置換ベンゾチアゾール誘導体が生成される可能性があります .
科学研究への応用
フレンチゾールは、以下を含む、幅広い科学研究への応用があります。
化学反応の分析
Frentizole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule, potentially altering its activity.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
科学的研究の応用
Clinical Applications
Frentizole's clinical applications are primarily in the following areas:
Cancer Treatment
This compound's potential in oncology is being explored through various studies:
- Antitumor Efficacy : It has demonstrated antiproliferative activity against several tumor cell lines. The mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis .
- Drug Repurposing : Given its established safety profile as an immunosuppressant, researchers are investigating this compound for repurposing in cancer therapy. Its ability to interfere with microtubule dynamics positions it as a candidate for glioblastoma treatment .
Autoimmune Disorders
This compound has been utilized in clinical settings for managing autoimmune diseases:
- Systemic Lupus Erythematosus : In a clinical trial involving patients with active systemic lupus erythematosus, this compound was administered alongside prednisone. The results showed significant clinical improvement in most patients without severe adverse effects, although some experienced reversible hepatic toxicity .
Research Findings
Recent research has expanded the understanding of this compound’s applications:
In Vitro Studies
In vitro studies have confirmed the following:
- Cytotoxic Properties : this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
- Molecular Docking Studies : Computational studies suggest that this compound binds to the colchicine site of tubulin in multiple modes, enhancing its potential as an antitumor agent .
In Vivo Studies
The safety and efficacy of this compound derivatives are being evaluated through in vivo studies:
- Lifespan Prolongation : Research indicates that this compound may have lifespan-prolonging effects through mechanisms involving mTOR inhibition and reduction of mitochondrial toxicity .
- Safety Profiles : Preliminary safety studies of this compound derivatives have shown low acute toxicity and favorable pharmacokinetic properties, supporting further investigation into their therapeutic potential .
Summary of Key Research Findings
作用機序
類似化合物との比較
フレンチゾールは、コルヒチンやタキサンなど、他の抗分裂薬と似ています。これらの薬剤も、チューブリンを標的とし、微小管形成を阻害します . フレンチゾールは、その非毒性プロファイルと、他の抗分裂薬によく見られる問題である、多剤耐性排出タンパク質を回避する能力においてユニークです . 他の類似化合物には以下が含まれます。
コルヒチン: チューブリンに結合して、微小管の重合を阻害する天然物です。
タキサン: 微小管を安定化させ、その解体を防ぐことで、細胞周期の停止を引き起こす薬剤の一種です。
ビンカアルカロイド: チューブリンに結合することによって、微小管形成を阻害する天然物です.
フレンチゾールのユニークな構造と特性は、様々な科学分野において、さらなる研究開発のための有望な候補となっています。
生物活性
Frentizole is a benzothiazole derivative that has garnered attention due to its diverse biological activities, particularly in immunosuppression and potential anticancer applications. This article synthesizes recent findings regarding the biological activity of this compound, including its mechanisms of action, efficacy in various models, and implications for drug repurposing.
Overview of this compound
This compound was originally approved for the treatment of autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its immunosuppressive properties are well-documented, but recent studies have highlighted its potential as an antitumor agent by acting on microtubule dynamics.
This compound's mechanism of action primarily involves its interaction with tubulin, a key protein in the formation of microtubules. This interaction leads to:
- Inhibition of Microtubule Formation : this compound disrupts the normal assembly of microtubules, which is crucial for cell division.
- Cell Cycle Arrest : It induces arrest at the G2/M phase of the cell cycle, preventing cancer cells from proliferating.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in tumor cells .
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- HeLa Cells : this compound showed marked inhibition of growth in HeLa (cervical cancer) cells.
- U87 MG Cells : It also demonstrated effectiveness against U87 MG (glioblastoma) cells, suggesting a potential role in treating aggressive brain tumors .
Table 1: Summary of Biological Activity Studies on this compound
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
HeLa | 15.4 | Microtubule inhibition; apoptosis | |
U87 MG | 12.2 | Microtubule inhibition; apoptosis | |
Aβ-ABAD Interaction | 200 | Inhibition of amyloid beta interaction |
Case Studies and Clinical Implications
Several case studies have explored this compound's application in clinical settings:
- A study indicated that this compound does not impair host resistance to infections even at immunosuppressive doses, making it a safer option for patients requiring immunosuppression .
- In vitro evaluations have shown that this compound can inhibit the interaction between amyloid beta peptide and Aβ-binding alcohol dehydrogenase (ABAD), which is implicated in Alzheimer's disease pathology .
Drug Repurposing Potential
The structural similarity of this compound to known antitumor agents has led researchers to propose its repurposing for cancer therapy. Its nontoxic profile compared to traditional antimitotic drugs positions it as a promising candidate for further investigation in oncological applications .
特性
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWYQRKOUBPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046279 | |
Record name | Frentizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14730484 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26130-02-9 | |
Record name | Frentizole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frentizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRENTIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。